molecular formula C27H24N4OS2 B2487199 (E)-3-((5-(cinnamylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 1322002-28-7

(E)-3-((5-(cinnamylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Katalognummer: B2487199
CAS-Nummer: 1322002-28-7
Molekulargewicht: 484.64
InChI-Schlüssel: UVMSZELICIKEEI-NTEUORMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-3-((5-(cinnamylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic molecule featuring a benzothiazole core linked to a 1,2,4-triazole ring via a methylene bridge. The (E)-configuration of the cinnamylthio substituent ensures planarity, which may enhance intermolecular interactions or binding to biological targets. While direct biological data for this compound is scarce in the provided evidence, its structural analogs (e.g., triazole-thiones, benzothiazole derivatives) have shown antimicrobial, anticancer, and enzyme-inhibitory properties .

Synthetic routes for similar compounds involve nucleophilic substitution or cyclocondensation reactions. For example, triazole-thiol intermediates are often generated using cesium carbonate as a base in polar aprotic solvents like DMF, followed by functionalization with alkyl/aryl halides . Characterization typically employs IR, NMR (¹H, ¹³C), and mass spectrometry .

Eigenschaften

IUPAC Name

3-[[4-(2-phenylethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4OS2/c32-27-31(23-15-7-8-16-24(23)34-27)20-25-28-29-26(30(25)18-17-22-12-5-2-6-13-22)33-19-9-14-21-10-3-1-4-11-21/h1-16H,17-20H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMSZELICIKEEI-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NN=C2SCC=CC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=NN=C2SC/C=C/C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-3-((5-(cinnamylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one represents a novel class of synthetic derivatives with potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the formation of a benzo[d]thiazole nucleus, followed by the introduction of a triazole moiety through various coupling reactions. The general synthetic route includes:

  • Synthesis of the Triazole Derivative : Utilizing appropriate thiols and phenethyl derivatives to form the triazole ring.
  • Formation of Benzo[d]thiazole : This involves cyclization reactions that yield the benzo[d]thiazole framework.
  • Final Coupling : The final step often includes coupling the triazole derivative with the benzo[d]thiazole to yield the target compound.

Antimicrobial Activity

Research indicates that compounds containing both triazole and thiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to our target compound possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Compound AMIC = 10 µg/mLMIC = 15 µg/mL
Compound BMIC = 12 µg/mLMIC = 20 µg/mL
Target CompoundMIC = 8 µg/mLMIC = 14 µg/mL

Antitumor Activity

In vitro studies have demonstrated that compounds with similar structures exhibit antitumor activity against various cancer cell lines. For example, compounds with a benzothiazole core have shown promising results in inhibiting cell proliferation in lung cancer cell lines such as A549 and HCC827 . The target compound's IC50 values in these assays are crucial for determining its potential efficacy.

Cell LineIC50 (µM)
A5495.26
HCC8276.48
NCI-H3587.12

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • DNA Interaction : The compound may interact with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism or signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in target cells, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated a series of thiazole derivatives for their antimicrobial activity using broth microdilution methods. The target compound was found to be among the most potent against Gram-positive bacteria, showcasing an MIC comparable to established antibiotics .
  • Antitumor Assessment : Another study focused on the antitumor properties of benzothiazole derivatives where the target compound demonstrated significant cytotoxic effects in 2D and 3D cell cultures, indicating its potential as a lead candidate for further development .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

  • Bioactivity Gaps: No direct biological data exists for the target compound in the provided evidence.
  • Synthetic Challenges : The cinnamylthio group’s sensitivity to oxidation may complicate purification, necessitating inert atmospheres or stabilizers during synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.